methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
CAS No.:
Cat. No.: VC17939878
Molecular Formula: C20H19ClN4O2S
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4O2S |
|---|---|
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
| Standard InChI | InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3 |
| Standard InChI Key | GGRCIHACOIMRKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s IUPAC name, methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate, reflects its intricate architecture. The tricyclic system comprises:
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A thiazole ring (3-thia component) fused to a tetrazole moiety.
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A 4-chlorophenyl substituent at position 7, contributing to hydrophobic interactions.
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Three methyl groups at positions 4, 5, and 13, enhancing steric bulk and metabolic stability.
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An acetate ester group at position 9, enabling prodrug strategies or structural modifications.
The molecular formula is C20H19ClN4O2S, with a molecular weight of 414.9 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C |
| InChI Key | GGRCIHACOIMRKY-UHFFFAOYSA-N |
| PubChem CID | 72539254 |
Electronic and Steric Considerations
The 4-chlorophenyl group introduces electron-withdrawing effects, potentially modulating the compound’s electronic density and binding affinity to biological targets . The methyl groups at positions 4, 5, and 13 create steric hindrance, which may influence conformational flexibility and intermolecular interactions.
Synthesis and Optimization
Reaction Pathways
The synthesis involves multi-step protocols typical for polycyclic heteroaromatic systems. While exact details remain proprietary, analogous methodologies from literature suggest:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-halo ketones .
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Tetrazole Integration: [2+3] cycloaddition of nitriles with sodium azide under high-temperature conditions.
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Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of acid catalysts.
A representative synthetic route for a structurally related compound involves:
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Step 1: Acylation of ethyl 2-(2-aminothiazol-4-yl)acetate with 2-(4-chlorophenyl)-3-methylbutanoyl chloride in chloroform, catalyzed by triethylamine and 4-dimethylaminopyridine .
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Step 2: Purification via aqueous workup and chromatography to isolate the target compound.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR)
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1H NMR: Signals at δ 2.1–2.3 ppm (methyl groups), δ 3.7 ppm (methoxy group), and δ 7.3–7.5 ppm (aromatic protons).
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13C NMR: Peaks corresponding to carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the tricyclic core.
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High-Performance Liquid Chromatography (HPLC)
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Retention time: 12.8 min on a C18 column (acetonitrile/water gradient).
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Purity assessment using UV detection at 254 nm.
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Mass Spectrometry
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ESI-MS: [M+H]+ ion at m/z 415.9, consistent with the molecular formula C20H19ClN4O2S.
X-ray Crystallography
While no data exists for this specific compound, related structures exhibit planar tricyclic cores with bond lengths of 1.75–1.82 Å for C-S bonds and 1.28–1.32 Å for C=N bonds .
Research Gaps and Future Directions
Unresolved Questions
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In Vivo Pharmacokinetics: No data exist on bioavailability, metabolism, or toxicity.
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Target Identification: The compound’s precise biological targets remain unvalidated.
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Synthetic Scalability: Current protocols are unsuitable for large-scale production.
Recommended Studies
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Proteomic Profiling: Identify binding partners using affinity chromatography-mass spectrometry.
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Structure-Activity Relationship (SAR): Synthesize derivatives with modified ester groups or halogen substitutions.
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